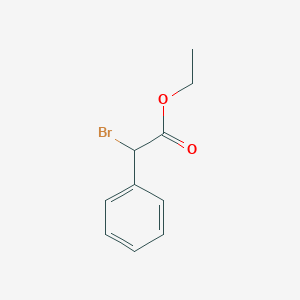

Ethyl alpha-bromophenylacetate

説明

Historical Context and Evolution of α-Bromoesters as Synthetic Intermediates

The journey of α-bromoesters as key synthetic building blocks began in the late 19th century. One of the earliest and most significant applications was in the Reformatsky reaction , first described in 1887. nih.gov This reaction involves the insertion of metallic zinc into the carbon-bromine bond of an α-bromoester to form an organozinc intermediate, known as a Reformatsky enolate. nih.gov This enolate then adds to aldehydes or ketones to produce β-hydroxy esters, establishing a crucial method for carbon-carbon bond formation. nih.gov

Alongside the Reformatsky reaction, α-haloesters became integral to other classic transformations like the Darzens reaction , which provides access to α,β-epoxy esters (glycidic esters) through condensation with carbonyl compounds in the presence of a base. mdpi.com These foundational reactions highlighted the synthetic potential of α-bromoesters, but often required stoichiometric amounts of metal reagents and offered limited control over stereochemistry.

The evolution of their use in the 20th and 21st centuries has been marked by a shift towards more sophisticated and efficient catalytic methods. nih.gov Modern advancements include the development of transition metal-catalyzed cross-coupling reactions, which enable the facile transformation of the carbon-halogen bond. nih.gov Nickel-catalyzed systems, for example, have been employed for the cross-coupling of α-bromo amides and esters with various organometallic reagents (Negishi and Hiyama couplings), allowing for the stereoconvergent synthesis of chiral molecules from racemic starting materials. longdom.orgorgsyn.orgacs.org This progression from stoichiometric reactions to advanced catalytic processes underscores the enduring and expanding importance of α-bromoesters in the synthetic chemist's toolkit.

Significance of Ethyl alpha-bromophenylacetate in Modern Chemical Research

This compound, a prominent member of the α-bromoester family, is a colorless to pale yellow liquid with a distinctive aromatic odor. cymitquimica.com Its reactivity, centered on the electrophilic nature of the bromine-bearing carbon, makes it a versatile reagent in contemporary research. cymitquimica.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2882-19-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Boiling Point | 89-92 °C at 0.9 mmHg |

| Density | 1.389 g/mL at 25 °C |

| Refractive Index | n20/D >1.5390 |

| Solubility | Moderately soluble in ethanol and ether; limited solubility in water. cymitquimica.com |

A primary application of this compound is as an initiator in controlled/living radical polymerization. chemicalbook.comfishersci.nl It is particularly effective for the polymerization of vinyl monomers such as styrene and methyl methacrylate, where the controlled cleavage of the C-Br bond initiates the growth of polymer chains. chemicalbook.comfishersci.nl

Beyond polymerization, this compound is a key building block in the synthesis of complex organic molecules and heterocycles. A notable example is its use in iron-catalyzed alkylative cyclization reactions. In one study, it was reacted with o-vinylbenzoic acid in the presence of a nonacarbonyldiiron catalyst to produce 3-(2-Ethoxycarbonyl-2-phenylethyl)phthalide, an oxygen-containing heterocyclic compound, in high yield. doi.org This transformation showcases its utility in constructing intricate molecular architectures through modern catalytic methods. doi.org Furthermore, it serves as a precursor for other valuable chemical entities, such as α-ethoxycarbonyl-N,α-diphenylnitrone. chemicalbook.comsigmaaldrich.com

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound is focused on expanding its synthetic utility through novel catalytic systems and applications in emerging fields like biocatalysis and materials science.

One promising trajectory is the use of enzymes to mediate reactions. Recent studies have demonstrated that thiamine- and flavin-dependent enzymes can catalyze the radical acylation of α-bromoesters, including this compound. acs.org Although the conversion of this compound was less efficient compared to other substrates in this specific system, it opens the door to developing biocatalytic methods for C-C bond formation that are highly selective and operate under mild, environmentally benign conditions. acs.org

In the realm of materials science, innovative research has explored the use of metal-organic frameworks (MOFs) to activate this compound. A theoretical study using density functional theory predicted that a titanium-based MOF (MOF-901) could be activated by visible light, enabling it to spontaneously break the C-Br bond in this compound. nih.gov This activation, in turn, initiates the polymerization of methyl methacrylate with a low energy barrier, highlighting a novel approach to heterogeneous photocatalysis for polymer synthesis. nih.govscispace.com

The continuous development of highly enantioselective cross-coupling reactions also defines the future scope of α-bromoester chemistry. Research into new chiral ligands and catalyst systems, such as the nickel/diamine catalysts used in Hiyama couplings, aims to provide synthetic routes to valuable α-aryl carboxylic acid derivatives with high enantiomeric excess from racemic α-bromo esters. acs.orgorganic-chemistry.org These efforts are crucial for the efficient synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

特性

IUPAC Name |

ethyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041951 | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-19-1, 2216-90-2 | |

| Record name | Ethyl α-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Alpha-bromophenylacetate

Classical Bromination Routes

α-Bromination of Phenylacetic Acid

A traditional and well-established method for synthesizing ethyl alpha-bromophenylacetate involves the α-bromination of phenylacetic acid, commonly through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.orgbyjus.com This reaction transforms a carboxylic acid with an α-hydrogen into an α-bromo carboxylic acid. alfa-chemistry.comwikipedia.org

The process begins with the conversion of phenylacetic acid to its acyl bromide derivative. wikipedia.org This is typically achieved using a phosphorus halide, such as phosphorus tribromide (PBr₃), which acts as a catalyst. alfa-chemistry.comwikipedia.org The acyl bromide then tautomerizes to its enol form, which is a key step as the enol is readily brominated at the alpha-position by elemental bromine (Br₂). wikipedia.orgorganic-chemistry.org

Following the α-bromination, the resulting α-bromo acyl bromide is esterified. This is accomplished by quenching the reaction with an alcohol, in this case, ethanol, to yield this compound. wikipedia.org If water is used to quench the reaction, the product would be α-bromophenylacetic acid. wikipedia.org

A specific laboratory preparation involves treating a dry mixture of phenylacetic acid and red phosphorus with bromine. prepchem.com The mixture is heated, and then absolute ethanol is added. prepchem.com The product, ethyl 2-bromophenylacetate, is then purified by distillation, with a reported yield of 75%. prepchem.com The reaction conditions are often stringent, requiring elevated temperatures (above 373 K) and extended reaction times. byjus.com

Table 1: Key Reagents and Conditions for α-Bromination of Phenylacetic Acid (Hell-Volhard-Zelinsky Reaction)

| Reagent | Role | Notes |

| Phenylacetic Acid | Starting Material | The carboxylic acid to be brominated. |

| Bromine (Br₂) | Brominating Agent | Provides the bromine atom for substitution. |

| Phosphorus (P) or Phosphorus Tribromide (PBr₃) | Catalyst | Facilitates the formation of the acyl bromide intermediate. alfa-chemistry.comwikipedia.org |

| Ethanol | Esterifying Agent | Reacts with the α-bromo acyl bromide to form the final ester product. wikipedia.orgprepchem.com |

Bromination of Phenylacetate Esters

An alternative classical route is the direct bromination of phenylacetate esters, such as ethyl phenylacetate. This method circumvents the initial acid-to-acyl bromide conversion by starting with the ester form. The reaction typically involves treating the ethyl phenylacetate with a brominating agent. smolecule.com

Common brominating agents for this process include elemental bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction is often catalyzed by the presence of iron (Fe) or aluminum bromide (AlBr₃) when using Br₂. The conditions must be carefully controlled to ensure selective bromination at the α-position of the ester.

Optimized and High-Selectivity Synthetic Approaches

Research has focused on optimizing the synthesis of α-bromo esters to improve yield and selectivity. One such high-selectivity method for producing ethyl α-bromoacetate involves using acetic acid and bromine with red phosphorus as a catalyst. The reaction proceeds at 50-200°C to form α-bromoacetyl bromide, which is then reacted with ethanol in the presence of an acid-binding agent at room temperature. google.com This method reports a purity of 99.3% and a yield of 87.9%. google.com

Key parameters for achieving high purity in the synthesis of this compound include controlling the temperature, often optimized between 0–5°C to minimize side reactions. Utilizing a stoichiometric excess of the brominating agent, such as N-bromosuccinimide, and conducting the reaction under an inert atmosphere (like nitrogen or argon) to prevent oxidation are also crucial for high purity. Purification is typically achieved through vacuum distillation.

Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes. These approaches aim to use safer solvents and reagents and minimize waste. For instance, the use of zeolites as reusable catalysts in the bromination of aromatic substrates has been explored to promote cleaner synthesis. researchgate.net Zeolite NaY has been shown to increase the selectivity of the bromination of phenyl acetate to the para-isomer by removing the HBr formed during the reaction. researchgate.net

Furthermore, photocatalysis represents a promising green approach. The use of perylene as a photocatalyst in the reaction of methacrylate under visible light has been investigated, indicating a move towards light-activated, more sustainable polymerization processes where initiators like ethyl α-bromophenylacetate are used. researchgate.net The development of metal-free atom transfer radical polymerization (ATRP) processes, which can be initiated by compounds like ethyl α-bromophenylacetate, also aligns with green chemistry principles by avoiding potentially toxic metal catalysts. researchgate.netresearchgate.net

Q & A

Q. What are the limitations of using this compound in radical polymerization studies?

- Methodology : Evaluate chain-transfer constants (Cₜ) via Mayo equation. The bromine atom acts as a chain-transfer agent, reducing polymer molecular weight (Mw < 10 kDa). Use controlled/living polymerization (RAFT) to mitigate this .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。